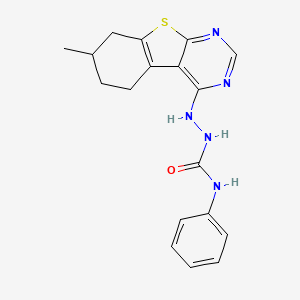
Egfr-IN-96
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-96 is a thieno[2,3-d]pyrimidine-based inhibitor of the epidermal growth factor receptor (EGFR). This compound has shown significant potential in inducing apoptosis and arresting the growth of cancer cells, particularly those bearing wild-type EGFR and the EGFR T790M mutation .
Vorbereitungsmethoden
The synthesis of Egfr-IN-96 involves several steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. The synthetic route typically includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This is achieved through a series of condensation reactions involving appropriate starting materials.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against EGFR.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity
Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring consistency and quality control.
Analyse Chemischer Reaktionen
Egfr-IN-96 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the thieno[2,3-d]pyrimidine core.
Reduction: Used to reduce specific functional groups, potentially altering the compound’s activity.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups that enhance the compound’s activity.
Wissenschaftliche Forschungsanwendungen
Egfr-IN-96 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying the synthesis and reactivity of thieno[2,3-d]pyrimidine derivatives.
Biology: Investigated for its ability to induce apoptosis and arrest cell growth in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit overexpression or mutations in EGFR.
Wirkmechanismus
Egfr-IN-96 exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR). The compound binds to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the induction of apoptosis and the arrest of cell growth in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-96 is unique among EGFR inhibitors due to its specific structure and mechanism of action. Similar compounds include:
Erlotinib: Another EGFR inhibitor that binds to the ATP-binding site but has a different chemical structure.
Gefitinib: Similar to erlotinib, it also targets the ATP-binding site of EGFR.
Afatinib: A second-generation EGFR inhibitor that irreversibly binds to the receptor.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance to earlier generations .
This compound stands out due to its ability to inhibit both wild-type EGFR and the T790M mutant, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C18H19N5OS |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
1-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]-3-phenylurea |
InChI |
InChI=1S/C18H19N5OS/c1-11-7-8-13-14(9-11)25-17-15(13)16(19-10-20-17)22-23-18(24)21-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3,(H,19,20,22)(H2,21,23,24) |
InChI-Schlüssel |
JLBTUNFBFHXMJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)NNC(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


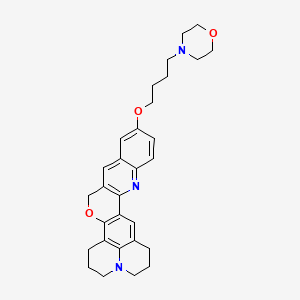

![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)

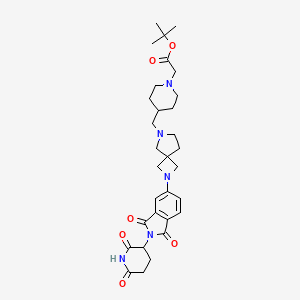
![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)

![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)

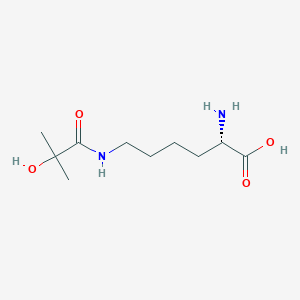
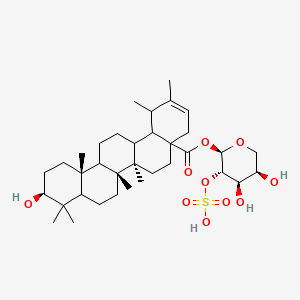
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)

![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
